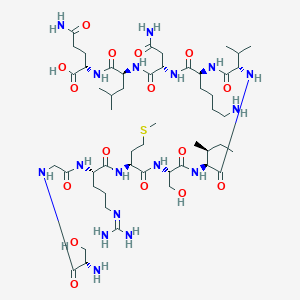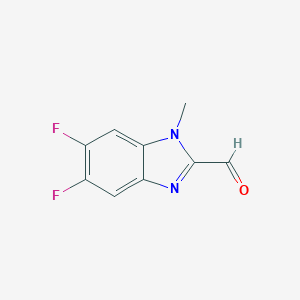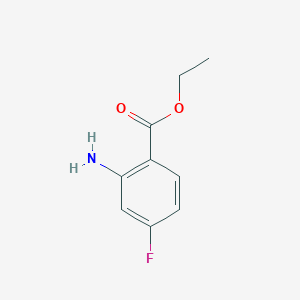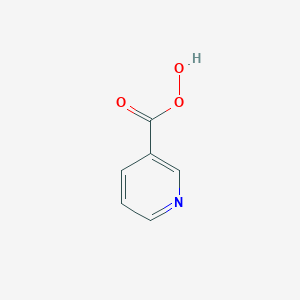
Pyridine-3-carboperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-3-carboperoxoic acid, also known as PCCA or peroxycarboxylic acid, is a powerful oxidizing agent that has found widespread applications in scientific research. This compound is a member of the peroxycarboxylic acid family, which includes other important oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) and peroxyacetic acid (PAA). PCCA is unique in that it is both a peracid and a perester, making it an extremely versatile reagent for a wide variety of chemical reactions.
Mecanismo De Acción
The mechanism of action of Pyridine-3-carboperoxoic acid is based on its ability to act as a source of active oxygen species. When Pyridine-3-carboperoxoic acid is added to a reaction mixture, it reacts with the target molecule to form an intermediate complex. This complex then undergoes a series of reactions, which ultimately lead to the formation of the desired product. The exact mechanism of these reactions depends on the specific target molecule and the reaction conditions.
Biochemical and Physiological Effects:
While Pyridine-3-carboperoxoic acid is primarily used as a chemical reagent, it has also been investigated for its potential biological activity. Pyridine-3-carboperoxoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. However, more research is needed to fully understand the biochemical and physiological effects of Pyridine-3-carboperoxoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyridine-3-carboperoxoic acid is its high reactivity and selectivity. It can be used to selectively oxidize specific functional groups in complex molecules, making it a valuable tool for synthetic chemists. However, Pyridine-3-carboperoxoic acid is also highly reactive and can be dangerous to handle. It should be used with caution in a well-ventilated laboratory and appropriate safety precautions should be taken.
List of
Direcciones Futuras
1. Development of new synthetic routes for Pyridine-3-carboperoxoic acid that are more efficient and environmentally friendly.
2. Investigation of the biological activity of Pyridine-3-carboperoxoic acid and its potential as an anticancer agent.
3. Development of new applications for Pyridine-3-carboperoxoic acid in organic synthesis, such as the oxidation of alcohols and amines.
4. Study of the mechanism of action of Pyridine-3-carboperoxoic acid in different chemical reactions.
5. Investigation of the reactivity and selectivity of Pyridine-3-carboperoxoic acid towards different functional groups.
6. Development of new derivatives of Pyridine-3-carboperoxoic acid with improved properties and reactivity.
7. Investigation of the potential of Pyridine-3-carboperoxoic acid as a catalyst in organic reactions.
8. Study of the effect of reaction conditions on the reactivity and selectivity of Pyridine-3-carboperoxoic acid.
9. Investigation of the potential of Pyridine-3-carboperoxoic acid in the field of materials science, such as the synthesis of polymers and nanomaterials.
10. Development of new analytical methods for the detection and quantification of Pyridine-3-carboperoxoic acid in complex mixtures.
Métodos De Síntesis
Pyridine-3-carboperoxoic acid is typically synthesized by the reaction of pyridine with hydrogen peroxide in the presence of a catalytic amount of acetic acid. The reaction proceeds via a radical mechanism, with the pyridine acting as a radical scavenger to prevent the decomposition of the hydrogen peroxide. The resulting Pyridine-3-carboperoxoic acid is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and ether.
Aplicaciones Científicas De Investigación
Pyridine-3-carboperoxoic acid has been extensively used as an oxidizing agent in a wide variety of chemical reactions. One of its most important applications is in the synthesis of epoxides from alkenes. Pyridine-3-carboperoxoic acid reacts with the alkene to form an intermediate epoxide, which can then be isolated and purified. This reaction is highly selective and can be used to synthesize a wide variety of epoxides with high yields.
Propiedades
Número CAS |
121343-63-3 |
|---|---|
Fórmula molecular |
C6H5NO3 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
pyridine-3-carboperoxoic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(10-9)5-2-1-3-7-4-5/h1-4,9H |
Clave InChI |
YCOXMESWGGHVBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OO |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OO |
Sinónimos |
3-Pyridinecarboperoxoicacid(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






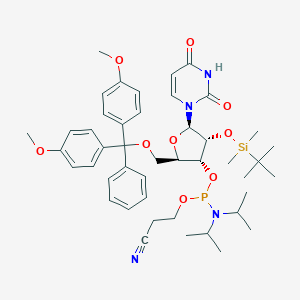
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)





